molecular formula C18H17F4N3O3 B1139212 VT-464 racemate CAS No. 1375603-36-3

VT-464 racemate

Katalognummer B1139212
CAS-Nummer: 1375603-36-3
Molekulargewicht: 399.34
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VT-464 racemate, also known as Seviteronel racemate, is the racemate form of Seviteronel (VT-464). It is a non-steroidal compound that has been found to lead to the reduction of androgen through acting as a human CYP17 lyase inhibitor . The IC50 value is 69 nM .


Molecular Structure Analysis

The molecular formula of VT-464 racemate is C18H17F4N3O3 and its molecular weight is 399.34 . The IUPAC name is 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol .


Chemical Reactions Analysis

VT-464 racemate acts as a potent inhibitor of the enzyme CYP17 lyase . This enzyme is involved in the biosynthesis of androgens. By inhibiting this enzyme, VT-464 racemate reduces the production of androgens .


Physical And Chemical Properties Analysis

VT-464 racemate is a powder . It has a solubility of 10 mM in DMSO . More detailed physical and chemical properties might be available in specialized chemical databases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity in Prostate and Breast Cancer Models

VT-464 has been studied for its potential as an anticancer agent, particularly in castrate-resistant prostate cancer (CRPC) and breast cancer. Studies have shown that VT-464, a nonsteroidal CYP17A1 inhibitor with 17,20-lyase selectivity, demonstrates greater suppression of the androgen receptor (AR) axis compared to abiraterone, suggesting its efficacy in CRPC models. In vitro and in vivo models have indicated a significant decrease in tumor growth and serum PSA levels when treated with VT-464 (Toren et al., 2014). Additionally, VT-464 has shown effectiveness in preventing the proliferation of both ER-positive and ER-negative breast cancer cell lines in vitro and has significantly inhibited tumor growth in tamoxifen-resistant breast cancer models, supporting its development as a therapy for AR-positive breast cancer (Ellison et al., 2016).

Targeting CYP17A1 Lyase in CRPC

Another study on VT-464 emphasized its role in inhibiting adrenal and intratumoral androgen biosynthesis in CRPC. VT-464 selectively inhibits CYP17A1 lyase without affecting cortisol levels, offering a potential advantage over other treatments that require prednisone supplementation. This characteristic of VT-464 has been observed to effectively reduce AR signaling and tumor volume in CRPC patient-derived xenograft models (Maity et al., 2016).

Phase Studies in CRPC Patients

Clinical phase studies of VT-464 have been conducted to assess its safety, tolerability, and efficacy in CRPC patients. These studies involved treatment-naive and treatment-failure patients, evaluating pharmacokinetics, tumor responses, and PSA and testosterone decreases. Preliminary results from these studies have shown promising responses in patients treated with VT-464, including decreases in PSA levels and tumor responses (Nordquist et al., 2016).

In Vitro Activity in Prostate Cancer Xenograft Models

VT-464 has also been evaluated in prostate cancer xenograft models. It exhibited dose-dependent growth inhibition and significantly reduced tumor growth compared to abiraterone acetate. These results suggest the potential of VT-464 in the treatment of prostate cancer (Figg et al., 2012).

Eigenschaften

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VT-464 racemate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VT-464 racemate
Reactant of Route 2
Reactant of Route 2
VT-464 racemate
Reactant of Route 3
Reactant of Route 3
VT-464 racemate
Reactant of Route 4
Reactant of Route 4
VT-464 racemate
Reactant of Route 5
Reactant of Route 5
VT-464 racemate
Reactant of Route 6
VT-464 racemate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.